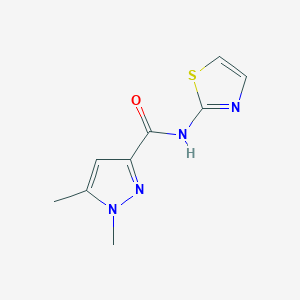

![molecular formula C14H13N3O2 B2824471 2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide CAS No. 1009278-40-3](/img/structure/B2824471.png)

2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

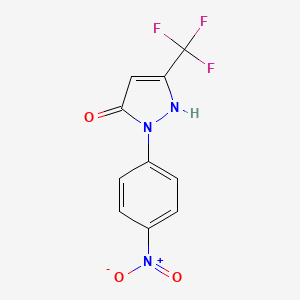

“2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide” is a chemical compound with the molecular formula C14H13N3O2 . It has an average mass of 255.272 Da and a monoisotopic mass of 255.100784 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H13N3O2 . The structure is likely to feature a tetrahydronaphtho[1,8-ef][1,4]diazepin core, which is a bicyclic system containing a diazepine ring fused to a tetrahydronaphthalene ring .Scientific Research Applications

Synthesis and Reactivity

- The cyclocondensation of β-aminoketones to form 1,5-benzodiazepines and 1,4-naphthodiazepines demonstrates the potential of these compounds in synthetic organic chemistry, showcasing their versatility in the preparation of complex heterocyclic compounds (Roman, Comǎniţǎ, & Comanita, 2002).

Antimicrobial Applications

- Novel annulated azaheterocycles, including tetrahydronaphtho[1,2-e][1,2,4]triazines, have shown antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, suggesting these compounds may inhibit bacterial DNA gyrase. This highlights their potential use in developing new antibacterial agents (Zheng, Meng, Wang, & Wang, 2021).

Chemical Reactivity and Formation

- The reaction of 1,8-naphthalenediamine with acetylenedicarboxylates leading to the formation of tetrahydronaphtho[1,8-ef]diazepinones showcases the reactivity of these compounds and provides insights into their structural properties (Honda, Nakanishi, & Yabe, 1983).

Synthetic Approaches

- A versatile synthetic approach to enamides from ketones, including preparations relevant to tetrahydronaphtho derivatives, indicates these methodologies' importance in organic synthesis, offering pathways to a wide range of chemically and pharmacologically significant compounds (Zhao, Vandenbossche, Koenig, Singh, & Bakale, 2011).

Pharmacological Potential

- Research into the positive inotropic effects of novel 2-substituted 1,4-benzodiazepine-2-ones, including studies on compounds structurally related to 2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide, suggests these compounds' potential application in therapeutic settings as cardiovascular agents (Singh, Sattayasai, Lattmann, Boonprakob, & Lattmann, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. Typically, safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards, along with guidance on safe handling and storage procedures .

properties

IUPAC Name |

2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-12(18)7-11-14(19)17-10-6-2-4-8-3-1-5-9(16-11)13(8)10/h1-6,11,16H,7H2,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBVVHXSKFASRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(C(=O)NC3=CC=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)

![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)

![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)

![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)

![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)

![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)